molecular formula C23H28N8O2 B2909973 1-(3,4-dimethylphenyl)-4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1058205-12-1

1-(3,4-dimethylphenyl)-4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one

货号: B2909973
CAS 编号: 1058205-12-1
分子量: 448.531
InChI 键: FATKUCQYZZQQOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a triazolo[4,5-d]pyrimidine core linked to a piperazine-pyrrolidin-2-one scaffold via a carbonyl group, with a 3,4-dimethylphenyl substituent. The triazolo-pyrimidine moiety is a heterocyclic system known for its role in modulating biological targets such as kinases or phosphodiesterases (PDEs) . Structural characterization of such compounds often employs NMR and X-ray crystallography (e.g., via SHELX software for crystallographic refinement) .

属性

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O2/c1-4-31-22-20(26-27-31)21(24-14-25-22)28-7-9-29(10-8-28)23(33)17-12-19(32)30(13-17)18-6-5-15(2)16(3)11-18/h5-6,11,14,17H,4,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATKUCQYZZQQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC(=C(C=C5)C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(3,4-dimethylphenyl)-4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N7OC_{20}H_{25}N_{7}O, with a molecular weight of approximately 395.46 g/mol. The structure features a pyrrolidinone ring, a piperazine moiety, and a triazolopyrimidine unit, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolopyrimidine have shown significant anticancer activity against various cancer cell lines. The compound's mechanism of action includes:

  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the S phase in leukemia cells.
  • Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax and caspase-3 while suppressing anti-apoptotic proteins like Bcl-2 .

Selectivity and Efficacy

In vitro studies have demonstrated that this compound exhibits selective toxicity towards cancer cells compared to normal cells. For example, it showed an IC50 value of 0.87 μM against the MGC-803 gastric cancer cell line, indicating potent anticancer efficacy .

Mechanistic Studies

Mechanistic investigations revealed that the compound interacts with key signaling pathways involved in cancer progression:

  • PI3K/Akt Pathway : The compound demonstrated comparable activity to established inhibitors like Duvelisib against PI3Kδ with IC50 values of 0.0034 μM.
  • Induction of Apoptosis : Treatment resulted in increased early and late apoptosis rates in HL60 leukemia cells, suggesting a robust pro-apoptotic effect .

Case Studies

Several case studies have explored the biological activity of related compounds within the same chemical class:

  • A study evaluated a series of triazolopyrimidine derivatives for anticancer properties, finding that modifications at specific positions significantly enhanced their efficacy against multiple cancer types .
  • Another investigation focused on dual-target inhibitors derived from phenylpyrazolo[3,4-d]pyrimidine scaffolds, revealing their potential in inhibiting both EGFR and VGFR2 pathways, crucial for tumor growth and metastasis .

Data Summary Table

Biological ActivityObserved EffectsIC50 Values (μM)References
Anticancer ActivityInduces apoptosis0.87 (MGC-803)
Cell Cycle ArrestS phase arrest-
PI3K InhibitionComparable to Duvelisib0.0034
SelectivityHigh selectivity towards cancer cells-

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyrimidine Cores

Compound 42 (from ):

  • Structure : 1-(4-(3-(2-ethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenyl)pyrrolidin-2-one.
  • Key Differences : Replaces the triazolo[4,5-d]pyrimidine with a triazolo-thiadiazine ring and substitutes the 3,4-dimethylphenyl group with a 2-ethoxyphenyl moiety.
  • Bioactivity : Demonstrated efficacy in enhancing CXCR4 signaling and diabetic wound healing .

PDE Inhibitor (from ):

  • Structure : 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one.
  • Key Differences: Pyrazolo-pyrimidinone core instead of triazolo-pyrimidine, with a sulfonyl-piperazine linker.
  • Bioactivity : Targets PDE enzymes, highlighting the role of heterocyclic cores in enzyme inhibition .
Pyrrolidin-2-one Derivatives

Compound from :

  • Structure: A complex pyrrolidin-2-one derivative with triazine and dimethylamino-benzylidene groups.
  • Key Differences : Lacks the triazolo-pyrimidine system but shares the pyrrolidin-2-one moiety, emphasizing its role in improving pharmacokinetic properties .
Data Table: Structural and Functional Comparison
Compound Core Structure Key Substituents Bioactivity
Target Compound Triazolo[4,5-d]pyrimidine 3,4-Dimethylphenyl, piperazine-carbonyl Not explicitly stated (inferred kinase/PDE modulation)
Compound 42 Triazolo-thiadiazine 2-Ethoxyphenyl CXCR4 signaling, diabetic wound healing
PDE Inhibitor Pyrazolo[4,3-d]pyrimidinone Sulfonyl-piperazine PDE enzyme inhibition
Compound Triazine-linked pyrrolidin-2-one Dimethylamino-benzylidene Structural complexity for solubility
Research Findings and Mechanistic Insights
  • Substituent Effects : The 3,4-dimethylphenyl group may improve lipophilicity and membrane permeability relative to the 2-ethoxyphenyl group in Compound 42, which prioritizes polar interactions .
  • NMR Profiling: highlights that minor shifts in NMR chemical shifts (e.g., regions A and B) can pinpoint substituent locations, a method applicable to verifying the target compound’s structure .
Limitations and Contradictions
  • Bioactivity Data : Direct bioactivity data for the target compound is absent in the provided evidence; comparisons rely on structural extrapolation.
  • Lumping Strategy: notes that structurally similar compounds may exhibit divergent bioactivities despite shared cores, urging caution in predictive modeling .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。